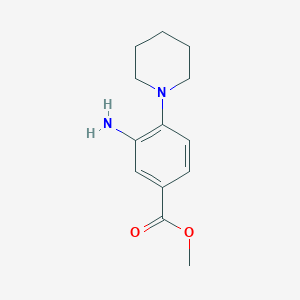

Methyl 3-amino-4-piperidin-1-ylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQHRVRQXJDWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361372 | |

| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696616-81-6 | |

| Record name | methyl 3-amino-4-piperidin-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-3-amino-4-(1-piperidinyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for methyl 3-amino-4-piperidin-1-ylbenzoate, a key intermediate in pharmaceutical research and development. The synthesis is presented as a three-step process, commencing with the nucleophilic aromatic substitution of a commercially available starting material, followed by the reduction of a nitro group, and concluding with an esterification. This guide provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic workflow to aid in the successful laboratory preparation of the target compound.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence starting from 4-fluoro-3-nitrobenzoic acid. The pathway involves:

-

Nucleophilic Aromatic Substitution: The fluorine atom of 4-fluoro-3-nitrobenzoic acid is displaced by piperidine to form 3-nitro-4-(piperidin-1-yl)benzoic acid.

-

Reduction of the Nitro Group: The nitro group of the intermediate is selectively reduced to an amino group, yielding 3-amino-4-(piperidin-1-yl)benzoic acid.

-

Esterification: The carboxylic acid functionality is converted to a methyl ester to afford the final product, this compound.

This pathway is illustrated in the workflow diagram below.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and provide a comprehensive guide for each synthetic step.

| Step | Reaction | Detailed Methodology |

| 1 | Synthesis of 3-Nitro-4-(piperidin-1-yl)benzoic Acid | In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO). Add piperidine (1.2 eq) and a base such as potassium carbonate (2.0 eq). Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, pour it into water, and acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. |

| 2 | Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic Acid | To a solution of 3-nitro-4-(piperidin-1-yl)benzoic acid (1.0 eq) in a solvent like methanol or ethanol, add a catalyst such as 10% palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product. |

| 3 | Synthesis of this compound | Suspend 3-amino-4-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. After the addition, heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product. |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on yields reported for analogous reactions.

| Compound | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Reference |

| 1 | 4-Fluoro-3-nitrobenzoic Acid | 3-Nitro-4-(piperidin-1-yl)benzoic Acid | C₁₂H₁₄N₂O₄ | 250.25 | ~90 | Analogous reaction |

| 2 | 3-Nitro-4-(piperidin-1-yl)benzoic Acid | 3-Amino-4-(piperidin-1-yl)benzoic Acid | C₁₂H₁₆N₂O₂ | 220.27 | ~95 | Analogous reaction |

| 3 | 3-Amino-4-(piperidin-1-yl)benzoic Acid | This compound | C₁₃H₁₈N₂O₂ | 234.30 | ~97 | [1] |

Note: The yields for steps 1 and 2 are estimates based on similar reported reactions and may vary.

Detailed Synthesis Workflow and Logic

The chosen synthetic route is logical and relies on well-established and high-yielding chemical transformations. The following diagram illustrates the workflow and the rationale behind the sequence of steps.

This technical guide provides a comprehensive overview of a reliable synthetic pathway to obtain this compound. The detailed protocols, quantitative data, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in the field of drug development.

References

What is the CAS number for Methyl 3-amino-4-piperidin-1-ylbenzoate?

CAS Number: 696616-81-6

Molecular Formula: C₁₃H₁₈N₂O₂

Molecular Weight: 234.30 g/mol

Summary

This document provides a technical overview of Methyl 3-amino-4-piperidin-1-ylbenzoate. While the Chemical Abstracts Service (CAS) number has been definitively identified, publicly available data regarding its synthesis, biological activity, and associated signaling pathways is limited. This guide presents the available information and offers context based on structurally related compounds.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 696616-81-6 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

A potential, though unverified, synthetic approach could be conceptualized as a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of a suitable 4-halo-3-nitrobenzoate ester with piperidine. The halogen at the 4-position would be displaced by the secondary amine of piperidine.

-

Reduction of the Nitro Group: The nitro group at the 3-position would then be reduced to the corresponding amine, yielding the final product.

A logical workflow for this proposed synthesis is depicted in the following diagram.

Figure 1: A proposed synthetic workflow for this compound.

It is critical to note that this represents a theoretical pathway. Optimization of reaction conditions, including solvent, temperature, and choice of reagents, would be necessary.

Biological Activity and Signaling Pathways

As of the date of this report, there is no specific information in peer-reviewed literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound.

Research into structurally similar compounds, such as substituted aminobenzoates and piperidine-containing molecules, suggests a wide range of potential pharmacological activities. For instance, various piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes. The aminobenzoate scaffold is present in a number of local anesthetics and other therapeutic agents.

Given the lack of empirical data, any discussion of the biological role of this compound remains speculative. Further investigation is required to elucidate its pharmacological profile.

Conclusion

This compound is a defined chemical entity with the CAS number 696616-81-6.[1] However, a comprehensive technical profile is currently hampered by the absence of published data on its synthesis, biological effects, and mechanism of action. The information provided herein is based on available database entries and logical chemical inference. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research to establish its properties and potential applications.

References

In-Depth Technical Guide: Methyl 3-amino-4-(piperidin-1-yl)benzoate

IUPAC Name: methyl 3-amino-4-(piperidin-1-yl)benzoate CAS Number: 696616-81-6 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.30 g/mol

This technical guide provides a comprehensive overview of Methyl 3-amino-4-(piperidin-1-yl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a predictive framework for its properties, synthesis, and potential biological significance.

Physicochemical Properties

| Property | Predicted Value/Range | Notes |

| Melting Point (°C) | 110 - 125 | Based on the melting point of Methyl 3-amino-4-methylbenzoate (114-117 °C). The piperidine group may slightly alter this. |

| Boiling Point (°C) | > 300 | Estimated based on the high boiling points of similar aromatic esters. |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | The aromatic ring and ester group contribute to organic solvent solubility, while the amino and piperidine groups may impart slight aqueous solubility. |

| pKa | 4-5 (amino group) | The anilinic amino group is expected to have a pKa in this range. |

Synthesis

A definitive, published experimental protocol for the synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate is not currently available. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, particularly nucleophilic aromatic substitution and nitro group reduction, which are commonly used for preparing similar compounds.

A proposed synthetic pathway starts from commercially available Methyl 4-fluoro-3-nitrobenzoate .

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Nucleophilic Aromatic Substitution)

-

To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate (Nitro Group Reduction)

-

Dissolve Methyl 3-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂) in a Parr apparatus at 40-50 psi.

-

Stir the reaction at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-(piperidin-1-yl)benzoate.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with Methyl 3-amino-4-(piperidin-1-yl)benzoate. However, the structural motifs present in the molecule, namely the 3-amino-4-substituted benzoate core, are found in various biologically active compounds. For instance, derivatives of 4-aminobenzoic acid are known to be inhibitors of dihydropteroate synthase in microorganisms. Furthermore, piperidine-containing compounds often exhibit a wide range of pharmacological activities, including but not limited to, effects on the central nervous system and as enzyme inhibitors.

Given the lack of direct data, any potential biological activity of Methyl 3-amino-4-(piperidin-1-yl)benzoate would need to be determined through experimental screening and bioassays.

Hypothetical Workflow for Biological Activity Screening

Caption: A general workflow for assessing the biological activity of a novel compound.

Conclusion

Methyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While specific data on its properties and biological functions are scarce, this guide provides a robust, albeit predictive, framework based on the chemistry of analogous compounds. The proposed synthetic route offers a clear and feasible path for its preparation, which is the first critical step in enabling detailed biological evaluation. Future research, including its synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the potential of this molecule.

Potential Mechanism of Action of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines potential mechanisms of action for Methyl 3-amino-4-piperidin-1-ylbenzoate based on the biological activities of structurally related compounds. As of the latest literature review, no direct experimental studies detailing the specific mechanism of action for this compound have been published. The information presented herein is intended for research and informational purposes only.

Introduction

This compound is a synthetic organic compound featuring a substituted aminobenzoate core with a piperidine moiety. While the specific biological targets of this molecule have not been definitively identified, its structural components are present in various pharmacologically active agents. The aminobenzoate scaffold is a known pharmacophore in compounds targeting signaling pathways involved in cellular proliferation and inflammation. The piperidine ring is a common structural motif in medicinal chemistry, known to enhance pharmacokinetic properties and provide a scaffold for interaction with a range of biological targets.[1] This guide explores plausible mechanisms of action for this compound by examining the established activities of analogous compounds, focusing on two key signaling pathways: the Hedgehog signaling pathway and the NLRP3 inflammasome pathway.

Potential Target 1: Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2][3] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[2][4] Structurally similar molecules to this compound, particularly aminobenzamide derivatives, have been identified as potent inhibitors of the Hh pathway.[2][5] These inhibitors typically target the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade.[2][6]

Proposed Mechanism of Hedgehog Pathway Inhibition

In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.

It is hypothesized that this compound, like other aminobenzoate-based inhibitors, could bind to the SMO receptor, preventing its activation and subsequent downstream signaling, even in the presence of Hh ligands. This would lead to the suppression of GLI-mediated gene transcription and, consequently, inhibit the growth of Hh-dependent tumors.

Quantitative Data for Structurally Related Hedgehog Pathway Inhibitors

While no specific data exists for this compound, the following table summarizes the inhibitory activity of related aminobenzamide compounds against the Hedgehog pathway.

| Compound Class | Specific Compound Example | Assay System | IC50 (nM) | Reference |

| 4-(2-pyrimidinylamino)benzamide | Compound 12af | Shh-Light II cells | 5.4 | [5] |

| 4-(2-pyrimidinylamino)benzamide | Compound 12bf | Shh-Light II cells | 3.2 | [5] |

| 2-methoxybenzamide | Compound 21 | Shh-Light II cells | 21 | [2] |

Experimental Protocol: Hedgehog Pathway Activity Assay (Luciferase Reporter Assay)

The following is a generalized protocol based on methods used to evaluate related compounds.[2][5]

-

Cell Culture: Shh-Light II cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound).

-

Pathway Activation: The Hedgehog pathway is activated by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand.

-

Incubation: Cells are incubated for a specified period (e.g., 48-72 hours) to allow for pathway activation and reporter gene expression.

-

Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 value, representing the concentration of the compound that inhibits 50% of the Shh-induced luciferase activity, is calculated.

Potential Target 2: NLRP3 Inflammasome Inhibition

The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by mediating the maturation and secretion of pro-inflammatory cytokines, IL-1β and IL-18.[7][8][9][10] Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.[7][10] The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research.

Proposed Mechanism of NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by signals like Toll-like receptor (TLR) activation. The "activation" step is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Given that various heterocyclic compounds can inhibit NLRP3 inflammasome activity, it is plausible that this compound could interfere with this process. The exact binding site and inhibitory mechanism of many NLRP3 inhibitors are still under investigation, but potential points of intervention include preventing the conformational changes in NLRP3 required for activation or disrupting the protein-protein interactions necessary for inflammasome assembly.

Quantitative Data for Structurally Related NLRP3 Inflammasome Inhibitors

The following table presents the inhibitory activity of representative NLRP3 inflammasome inhibitors. No data is currently available for this compound.

| Compound Class | Specific Compound Example | Assay System | IC50 (nM) | Reference |

| N-cyano-sulfoximineurea | Compound 15 | LPS/ATP-stimulated BMDMs | 7 | [7] |

| Benzimidazole | Fc11a-2 | LPS/ATP-stimulated J774A.1 cells | ~3000 | [8] |

| Sulfonylurea | MCC950 | LPS/ATP-stimulated BMDMs | ~8 | [8] |

Experimental Protocol: NLRP3 Inflammasome Activity Assay (IL-1β ELISA)

A common method to assess NLRP3 inflammasome inhibition is to measure the secretion of IL-1β from immune cells.

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1) are cultured.

-

Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate pro-IL-1β and NLRP3 expression.

-

Compound Treatment: The primed cells are pre-treated with various concentrations of the test compound.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as ATP or nigericin.

-

Supernatant Collection: After a short incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 value is determined by plotting the IL-1β concentration against the compound concentration.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, this compound emerges as a molecule with the potential to modulate key signaling pathways implicated in cancer and inflammatory diseases. The most plausible, yet unconfirmed, mechanisms of action are the inhibition of the Hedgehog signaling pathway via the SMO receptor and the inhibition of the NLRP3 inflammasome.

To elucidate the definitive mechanism of action of this compound, further experimental validation is required. This should include:

-

In vitro screening: Testing the compound in a panel of kinase and receptor binding assays to identify primary targets.

-

Cell-based assays: Performing functional assays, such as the Hedgehog reporter assay and the IL-1β secretion assay described in this guide, to confirm activity in a cellular context.

-

Target engagement studies: Employing techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling to confirm direct binding to putative targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

The insights provided in this technical guide offer a rational starting point for the investigation of this compound and may aid in the design of future studies to unlock its therapeutic potential.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule Hedgehog pathway antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 7. Discovery of N-Cyano-sulfoximineurea Derivatives as Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

An In-depth Technical Guide to the Biological Activities of Methyl 3-amino-4-piperidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-piperidin-1-ylbenzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol .[1] It is available from various chemical suppliers for research purposes.[1] This document aims to provide a comprehensive overview of its known biological activities, supported by available data, experimental protocols, and mechanistic insights.

Current State of Research

As of the latest available information, there is a significant lack of published scientific literature detailing the specific biological activities of this compound. Searches of prominent scientific databases and chemical repositories have not yielded studies that investigate its pharmacological effects, mechanism of action, or potential therapeutic applications. The compound is primarily cataloged as a research chemical, indicating that its biological properties have not been extensively explored or reported.[1]

It is important to distinguish this compound from a similarly named but structurally distinct compound, Methyl 3-amino-4-methylbenzoate. The latter has been documented as a reagent in the synthesis of various molecules, including inhibitors of the hedgehog signaling pathway and as an intermediate in the development of analgesics and anti-inflammatory drugs.[2][3] However, this information is not applicable to this compound due to their different chemical structures.

Quantitative Data

Due to the absence of published research on the biological activities of this compound, there is no quantitative data such as IC50, EC50, or Ki values available to be presented.

Experimental Protocols

The lack of studies on this compound means that there are no established experimental protocols for assessing its biological effects.

Signaling Pathways and Experimental Workflows

There is currently no information available regarding any signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated.

Future Directions

The absence of data on the biological activities of this compound highlights a knowledge gap and an opportunity for future research. Preliminary studies could involve computational screening to predict potential biological targets. Subsequently, in vitro assays could be employed to validate these predictions and to broadly screen for any significant biological effects, such as anticancer, antimicrobial, or anti-inflammatory activities. Based on any promising initial findings, further mechanistic studies and in vivo experiments could be designed.

References

Technical Guide: Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a proposed synthetic route for Methyl 3-amino-4-piperidin-1-ylbenzoate, a key intermediate in the development of various biologically active molecules. Due to the limited availability of a direct, published synthetic protocol for this specific compound, this guide outlines a plausible and scientifically sound multi-step synthesis based on established chemical transformations. The proposed pathway involves the synthesis of a key precursor, 3-amino-4-piperidin-1-ylbenzoic acid, followed by its esterification to the final product. This document includes detailed, adaptable experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic workflow and a relevant biological context.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-step sequence starting from the commercially available 4-fluoro-3-nitrobenzoic acid. The overall transformation is depicted below:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on 4-fluoro-3-nitrobenzoic acid is displaced by piperidine to yield 3-nitro-4-(piperidin-1-yl)benzoic acid. The electron-withdrawing nitro group in the ortho position facilitates this substitution.

-

Reduction of the Nitro Group: The nitro group of 3-nitro-4-(piperidin-1-yl)benzoic acid is then reduced to an amino group to form the key precursor, 3-amino-4-(piperidin-1-yl)benzoic acid.

-

Esterification: Finally, the carboxylic acid is converted to the methyl ester, yielding the target compound, this compound.

Data Presentation

The following tables summarize the key reagents, conditions, and expected quantitative data for the proposed synthetic route.

| Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid | |

| Starting Material | 4-Fluorobenzoic Acid |

| Key Reagents | Potassium Nitrate, Sulfuric Acid |

| Reaction Time | Stirred overnight |

| Temperature | 0 °C to Room Temperature |

| Reported Yield | ~90%[1] |

| Product | 4-Fluoro-3-nitrobenzoic Acid |

| Step 2: Proposed Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic Acid | |

| Starting Material | 4-Fluoro-3-nitrobenzoic Acid |

| Key Reagents | Piperidine, followed by a reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) |

| Reaction Type | Nucleophilic Aromatic Substitution followed by Nitro Reduction |

| Expected Yield | High (Typical for SNAr with activated systems and nitro reductions) |

| Product | 3-Amino-4-(piperidin-1-yl)benzoic Acid |

| Step 3: Esterification to this compound | |

| Starting Material | 3-Amino-4-(piperidin-1-yl)benzoic Acid |

| Method A: Reagents | Thionyl Chloride, Anhydrous Methanol |

| Method B: Reagents | Sulfuric Acid, Anhydrous Methanol (Fischer Esterification) |

| Analogous Reported Yield | ~97% (for Methyl 3-amino-4-methylbenzoate) |

| Product | This compound |

Experimental Protocols

The following are detailed, adaptable protocols for the key transformations in the proposed synthesis.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol is based on the nitration of 4-fluorobenzoic acid.[1]

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

-

Reagent Addition: Slowly add potassium nitrate (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Proposed Synthesis of 3-Amino-4-(piperidin-1-yl)benzoic Acid

This is a proposed two-part protocol starting from 4-fluoro-3-nitrobenzoic acid.

Part A: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as DMF or DMSO.

-

Reagent Addition: Add piperidine (2.0-3.0 eq.) and a non-nucleophilic base like potassium carbonate or DIPEA (1.5 eq.).

-

Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture, acidify with HCl to precipitate the product, collect the solid by filtration, and wash with water.

Part B: Reduction of the Nitro Group

-

Reaction Setup: Suspend the crude 3-nitro-4-(piperidin-1-yl)benzoic acid from the previous step in ethanol or concentrated HCl.

-

Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq.) or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Reaction: If using SnCl₂, heat the mixture to reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.

-

Work-up: For the SnCl₂ reduction, cool the mixture and neutralize with a saturated solution of sodium bicarbonate. The product can then be extracted with a suitable organic solvent. For the hydrogenation, filter off the catalyst and concentrate the solvent under reduced pressure.

Esterification of 3-Amino-4-(piperidin-1-yl)benzoic Acid

Two effective methods are presented, adapted from the synthesis of similar compounds.

Method A: Esterification using Thionyl Chloride in Methanol

This method is known for high yields.

-

Reaction Setup: In a round-bottom flask, suspend 3-amino-4-(piperidin-1-yl)benzoic acid (1.0 eq.) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (2.0 eq.) dropwise with stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.

Method B: Fischer Esterification

This is a classic acid-catalyzed esterification.[2][3][4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-(piperidin-1-yl)benzoic acid (1.0 eq.) in a large excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic phase, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography if necessary.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis workflow.

Biological Context: Piperidine Derivatives as Enzyme Inhibitors

Piperidine-containing compounds are prevalent in medicinal chemistry and are known to act as inhibitors for various enzymes.[5][6][7][8][9] The general mechanism involves the piperidine scaffold binding to the active site of an enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Caption: Piperidine derivatives as competitive enzyme inhibitors.

References

- 1. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. studylib.net [studylib.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Data for Methyl 3-amino-4-piperidin-1-ylbenzoate Not Publicly Available

While the existence of Methyl 3-amino-4-piperidin-1-ylbenzoate is confirmed through its Chemical Abstracts Service (CAS) number 696616-81-6, and its molecular formula (C₁₃H₁₈N₂O₂) and molecular weight (234.30 g/mol ) are known, specific experimental spectroscopic data remains elusive.[1]

Searches for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this specific compound did not yield any published spectra or detailed experimental procedures. The available scientific literature and chemical databases contain information on structurally similar compounds, such as Methyl 3-amino-4-methylbenzoate, but this information is not directly applicable to the target molecule of this guide.

Due to the absence of the core quantitative data, the requested tables summarizing spectroscopic information and diagrams of experimental workflows or signaling pathways cannot be generated. Any attempt to do so would be based on speculation from related compounds and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.

It is recommended that researchers seeking this information consider synthesizing the compound and performing the necessary spectroscopic analyses to obtain the data required for their work.

References

Solubility Profile of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS No. 696616-81-6). Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it outlines the general physicochemical properties of the compound and discusses the expected solubility behavior based on its structural features. This guide is intended to equip researchers with the necessary methodologies to generate robust and reliable solubility data for formulation and drug development purposes.

Introduction

This compound is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of approximately 234.30 g/mol [1]. As a molecule featuring a benzoate ester, a secondary amine, and a piperidinyl group, its solubility is expected to be influenced by the interplay of these functional groups. Understanding the solubility of this compound in various solvents is critical for its application in pharmaceutical research and development, impacting everything from in vitro assay design to final drug formulation.

This document serves as a practical guide for scientists to experimentally determine the solubility of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 696616-81-6 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Researchers are encouraged to use the protocols outlined in this guide to generate this critical data. For comparative purposes, a template for data presentation is provided below.

Table 1: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| DMSO | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Kinetic Assay |

General Solubility Expectations

Based on its chemical structure, the solubility of this compound can be qualitatively predicted:

-

Aqueous Solubility: The presence of the amino and piperidinyl groups, which can be protonated, suggests that the solubility will be pH-dependent. The molecule is expected to be more soluble in acidic aqueous solutions. However, the aromatic ring and the methyl ester group contribute to its hydrophobicity, likely resulting in low intrinsic water solubility. Lower aliphatic amines are generally soluble in water, but this solubility decreases as the carbon chain length increases[2].

-

Organic Solvents: Benzoate esters are typically soluble in a range of organic solvents[3][4]. It is anticipated that this compound will be soluble in polar organic solvents like alcohols (ethanol, methanol) and aprotic polar solvents such as DMSO and acetonitrile. Amines also show good solubility in organic solvents[2][5].

Experimental Protocols for Solubility Determination

Two primary methods for determining solubility are the thermodynamic equilibrium method (Shake-Flask) and the kinetic solubility assay.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility[6]. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial[7].

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium, typically 24 to 72 hours[7]. The shaking should be vigorous enough to ensure good mixing[7].

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.

-

Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Kinetic Solubility Assay (Nephelometry)

Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock[8][9]. Nephelometry, which measures light scattering from undissolved particles, is a common technique[9][10].

Materials and Equipment:

-

This compound (dissolved in DMSO as a high-concentration stock, e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96- or 384-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer (plate reader with light scattering capability)

Procedure:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

-

Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the aqueous buffer to achieve the desired final concentrations[11].

-

Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature for a set period, typically 1 to 2 hours[6][11].

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate[10].

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation[10].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining thermodynamic solubility using the shake-flask method.

References

- 1. scbt.com [scbt.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Thermodynamic and Physicochemical Characterization of Methyl 3-amino-4-piperidin-1-ylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermodynamic and physicochemical properties of Methyl 3-amino-4-piperidin-1-ylbenzoate (CAS: 696616-81-6).[1] While specific experimental data for this compound is not extensively published, this document outlines the standardized methodologies and best practices for its characterization. Understanding these properties is critical for drug development professionals, as they profoundly influence a compound's formulation, stability, bioavailability, and overall therapeutic efficacy.[2] This guide details the experimental protocols for determining key parameters such as thermal properties, acid-base dissociation constants (pKa), and thermodynamic solubility. The content is structured to serve as a foundational resource for researchers initiating studies on this and structurally similar compounds.

Introduction

This compound is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol .[1] Its structure, featuring an aromatic amine, a piperidine ring, and a methyl ester, suggests potential applications as a scaffold or intermediate in medicinal chemistry. The physicochemical properties derived from these functional groups—such as solubility, melting point, and ionization state at physiological pH—are paramount for predicting its behavior in biological systems and during pharmaceutical processing.[2] This document presents a framework for the systematic characterization of these critical attributes.

Physicochemical and Thermodynamic Properties

Quantitative data on the thermodynamic properties of a compound are essential for computational modeling, formulation design, and stability analysis. The following tables summarize the key parameters to be determined for this compound.

Note: The data presented below are illustrative placeholders based on typical values for similar organic compounds and should be replaced with experimentally determined values.

Table 1: General and Thermal Properties

| Property | Value (Illustrative) | Unit | Method |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ | - | - |

| Molecular Weight | 234.30 | g/mol | - |

| CAS Number | 696616-81-6 | - | - |

| Melting Point (Tₘ) | 135.5 | °C | DSC |

| Enthalpy of Fusion (ΔHբᵤₛ) | 28.2 | kJ/mol | DSC |

| Entropy of Fusion (ΔSբᵤₛ) | 69.1 | J/(mol·K) | DSC |

| Decomposition Temp. | > 250 | °C | TGA/DSC |

Table 2: Solubility and Dissociation Constants

| Property | Value (Illustrative) | Conditions | Method |

|---|---|---|---|

| pKa₁ (Amine) | 4.8 | 25 °C, Aqueous | Potentiometric Titration |

| pKa₂ (Aromatic Amine) | 2.1 | 25 °C, Aqueous | Potentiometric Titration |

| Intrinsic Solubility (S₀) | 0.05 | mg/mL | Shake-Flask |

| Solubility pH 1.2 | 15.2 | mg/mL, 37 °C | Shake-Flask |

| Solubility pH 4.5 | 2.5 | mg/mL, 37 °C | Shake-Flask |

| Solubility pH 6.8 | 0.08 | mg/mL, 37 °C | Shake-Flask |

Experimental Protocols

Accurate and reproducible data depend on rigorous adherence to validated experimental protocols. The following sections detail the methodologies for determining the key properties outlined above.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol determines the melting point and enthalpy of fusion.

-

Objective: To measure the thermal transitions of this compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q250) with a nitrogen purge gas flow.[3]

-

Procedure:

-

Accurately weigh 5 to 15 mg of the compound into a hermetic aluminum DSC pan.[3]

-

Crimp the pan to seal it, ensuring good thermal contact between the sample and the pan.[4]

-

Place the sealed sample pan in the DSC sample chamber. An empty, sealed hermetic pan is to be used as the reference.[4]

-

To erase the sample's thermal history, subject it to a heat/cool/heat cycle, for example, from 25°C to 160°C at a rate of 20°C/min, followed by cooling to 25°C.[3]

-

Perform the final analytical scan, heating the sample at a constant rate (e.g., 10°C/min) to a temperature well above the melting transition.[4]

-

-

Data Analysis:

Protocol: pKa Determination by Potentiometric Titration

This protocol determines the acid-base dissociation constant(s).

-

Objective: To determine the pKa values of the ionizable functional groups in the molecule.

-

Instrumentation: Calibrated pH meter with an electrode, magnetic stirrer, and a burette for titrant delivery.[5][6]

-

Procedure:

-

Calibrate the potentiometer using standard buffers at pH 4, 7, and 10.[5]

-

Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low.[6] A constant ionic strength is maintained using 0.15 M potassium chloride.[5]

-

Purge the solution with nitrogen to remove dissolved CO₂.[5]

-

If basic pKa values are expected, first acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[6]

-

Place the solution on a magnetic stirrer and immerse the pH electrode.[6]

-

Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[6]

-

Record the pH value after each addition, ensuring the reading is stable (signal drift < 0.01 pH units/min).[6]

-

Continue the titration until the pH reaches approximately 12.[6]

-

-

Data Analysis:

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility.[7]

-

Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values.

-

Instrumentation: Temperature-controlled orbital shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV) for concentration measurement.

-

Procedure:

-

Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 as specified by regulatory guidelines.[8]

-

Add an excess amount of the solid compound to a vial containing a known volume of a buffer solution. The presence of undissolved solid at the end of the experiment is essential.[7][9]

-

Seal the vials and place them in an orbital shaker set to 37 ± 1 °C.[8]

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the required time.[9][10]

-

After equilibration, allow the vials to stand to let solids settle.

-

Carefully withdraw an aliquot of the supernatant and separate any remaining solid particles by centrifugation or filtration.

-

-

Data Analysis:

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

The experiment should be performed at each pH condition in a minimum of three replicates.[8]

-

The solubility is reported as the average concentration of the saturated solution.

-

Visualizations and Workflows

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical progression of experiments for characterizing a novel pharmaceutical compound. Initial thermal analysis provides fundamental data on purity and stability, which informs subsequent experiments like solubility and pKa determination.

Caption: Workflow for Physicochemical Profiling.

Disclaimer: This document is intended for informational purposes for research professionals. It is based on established scientific protocols. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 4. web.williams.edu [web.williams.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Unveiling the Potential of Methyl 3-amino-4-piperidin-1-ylbenzoate: A Scarcity of Research Opens Doors for Future Investigation

For researchers, scientists, and professionals in drug development, the landscape of novel chemical entities is a constant frontier. One such molecule, Methyl 3-amino-4-piperidin-1-ylbenzoate, presents a compelling yet enigmatic profile. Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth studies on its synthesis, biological activity, and potential applications.

This technical guide aims to provide a foundational understanding of this compound, drawing upon the limited available data and contextualizing its potential within the broader landscape of related chemical structures. The scarcity of specific research on this compound underscores a unique opportunity for novel investigations into its properties and applications.

Core Compound Identification

Basic chemical identifiers for this compound have been established, providing a starting point for any future research endeavors.

| Property | Value |

| CAS Number | 696616-81-6[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.30 g/mol [1] |

Currently, this compound is commercially available and marketed for proteomics research, with the explicit disclaimer that it is for research use only and not intended for diagnostic or therapeutic applications[1].

The Uncharted Territory of Synthesis and Biological Activity

Similarly, there is a notable absence of published research detailing the biological activity of this compound. No quantitative data, such as IC₅₀ values, binding affinities, or pharmacokinetic profiles, have been found. Furthermore, its mechanism of action and potential roles in signaling pathways remain unexplored.

Drawing Parallels: Insights from Structurally Related Compounds

To hypothesize potential research avenues for this compound, it is instructive to examine the documented applications of structurally similar molecules. For instance, the related compound, Methyl 3-amino-4-methylbenzoate, is recognized as a key intermediate in pharmaceutical synthesis. This suggests that this compound could also serve as a valuable building block in the development of more complex and potentially bioactive molecules.

The broader class of aminobenzoic acid derivatives with heterocyclic substitutions has been investigated for a range of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The piperidine moiety, in particular, is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound hints at a spectrum of potential biological activities that warrant investigation.

Future Research Directions: A Call for Exploration

The current lack of data on this compound presents a fertile ground for new research. The following logical workflow outlines potential avenues for a comprehensive investigation into this compound.

Caption: A proposed workflow for the systematic investigation of this compound.

Conclusion

This compound stands as a chemical entity with untapped potential. While this guide is constrained by the current scarcity of specific data, it highlights the significant opportunities for original research. The development of a robust synthesis, followed by comprehensive biological screening and mechanistic studies, could uncover novel therapeutic applications for this intriguing molecule. The scientific community is encouraged to explore this uncharted territory, as the findings could contribute valuable knowledge to the fields of medicinal chemistry and drug discovery.

References

Literature Review on Methyl 3-amino-4-piperidin-1-ylbenzoate: A Scarcity of Publicly Available Data

An In-depth analysis for researchers, scientists, and drug development professionals reveals that Methyl 3-amino-4-piperidin-1-ylbenzoate is a chemical intermediate with limited publicly available scientific data. While its basic chemical properties are documented by commercial suppliers, a comprehensive literature review yields no detailed experimental protocols for its synthesis, no quantitative analytical data, and no information regarding its biological activity or associated signaling pathways.

This technical guide summarizes the available information and outlines a plausible synthetic approach based on related compounds and general organic chemistry principles.

Chemical and Physical Properties

This compound is cataloged with the following identifiers:

| Property | Value | Source |

| CAS Number | 696616-81-6 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

Currently, this compound is commercially available for research purposes.[1]

Synthesis and Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific experimental protocols for the synthesis of this compound. The compound is mentioned as a reactant in a Chinese patent, CN118510751A, related to the manufacturing of amide compounds, however, the patent does not provide a method for its preparation.

Plausible Synthetic Route: Esterification

The most probable synthetic route to obtain this compound is through the esterification of its corresponding carboxylic acid, 3-amino-4-piperidin-1-yl-benzoic acid (CAS: 26586-27-6) . This precursor acid is commercially available.[2]

A general and widely used method for such an esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Hypothetical Experimental Protocol (Fischer-Speier Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-piperidin-1-yl-benzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

It is important to note that this is a generalized protocol and would require optimization for this specific substrate.

Data Presentation

Due to the absence of published research on this compound, there is no quantitative data available to summarize in tables. This includes, but is not limited to, spectroscopic data (NMR, IR, Mass Spectrometry), melting point, boiling point, solubility, or any pharmacological data.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity of this compound. Consequently, no associated signaling pathways have been described.

Visualizations

As no experimental workflows or signaling pathways involving this compound have been documented, the following diagram illustrates the proposed logical relationship in its synthesis.

Conclusion

References

Methodological & Application

Synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate: An Application Note and Protocol

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-4-piperidin-1-ylbenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished through a two-step process commencing with the nucleophilic aromatic substitution of Methyl 4-fluoro-3-nitrobenzoate with piperidine, followed by the catalytic hydrogenation of the resulting nitro intermediate. This protocol offers a reliable and efficient pathway to obtain the target compound in high purity.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a substituted aniline moiety, makes it a versatile scaffold for further chemical modifications. The presented synthetic route is robust and scalable, making it suitable for both academic research and industrial drug development applications. The protocol is divided into two main stages: the formation of the piperidinyl-substituted nitroaromatic compound and its subsequent reduction to the desired aniline derivative.

Chemical Reaction Scheme

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(piperidin-1-yl)-3-nitrobenzoate

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of Methyl 4-fluoro-3-nitrobenzoate is displaced by piperidine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 4-fluoro-3-nitrobenzoate | 199.14 | 10.0 | 1.99 g |

| Piperidine | 85.15 | 12.0 | 1.21 mL (1.02 g) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |

| Dimethyl Sulfoxide (DMSO) | - | - | 20 mL |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Brine (saturated NaCl solution) | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add Methyl 4-fluoro-3-nitrobenzoate (1.99 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

-

Add dimethyl sulfoxide (20 mL) to the flask.

-

To the stirred suspension, add piperidine (1.21 mL, 12.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Methyl 4-(piperidin-1-yl)-3-nitrobenzoate as a yellow solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amino group using catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 4-(piperidin-1-yl)-3-nitrobenzoate | 264.29 | 8.0 | 2.11 g |

| Palladium on Carbon (10% Pd/C) | - | - | 100 mg |

| Methanol (MeOH) | - | - | 40 mL |

| Hydrogen (H₂) gas | - | - | Balloon |

Procedure:

-

In a 100 mL round-bottom flask, dissolve Methyl 4-(piperidin-1-yl)-3-nitrobenzoate (2.11 g, 8.0 mmol) in methanol (40 mL).

-

Carefully add 10% Palladium on carbon (100 mg) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: 90-98%

Data Summary

| Compound | Step | Starting Material Weight (g) | Product Weight (g) | Yield (%) | Purity (by HPLC/NMR) |

| Methyl 4-(piperidin-1-yl)-3-nitrobenzoate | 1 | 1.99 | ~2.4 | ~90 | >95% |

| This compound | 2 | 2.11 | ~1.9 | ~95 | >98% |

Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Piperidine is a flammable and corrosive liquid. Handle with care.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely during filtration.

-

Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

-

Dimethyl sulfoxide (DMSO) can enhance the absorption of other chemicals through the skin. Avoid direct contact.

Purification techniques for Methyl 3-amino-4-piperidin-1-ylbenzoate

O // C-OCH3 | / \

| | C=C / \ NH2 N | / \ CH2 CH2 | | CH2 CH2 \ / CH2

Figure 1: Chemical structure of this compound

Purification Techniques

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[1] Impurities are typically left behind in the solvent. For aromatic amines like this compound, careful selection of the solvent is crucial to avoid "oiling out," where the compound separates as a liquid instead of a solid.[2]

Experimental Protocol: Recrystallization from Ethanol

This protocol is a standard method for purifying compounds of this class.[3]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to boiling for a few minutes.[3]

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.[3]

-

Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.[3]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting Recrystallization

| Problem | Possible Cause | Solution |

| Oiling out | Solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent. Allow the solution to cool more slowly.[2] |

| No crystal formation | Too much solvent was used or the compound is very soluble. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Slowly evaporate some of the solvent.[3] |

| Low recovery | The compound is partially soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent for washing. |

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel is a common stationary phase. The basic amino group in the molecule can interact strongly with the acidic silica gel, which may lead to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[3][4]

Experimental Protocol: Silica Gel Column Chromatography

This protocol is suitable for separating the product from both more polar and less polar impurities.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes is typically effective. A starting polarity of 10-20% EtOAc in hexanes can be gradually increased. For example, start with 10% EtOAc in Hexanes, and gradually increase the polarity to 30% and then 50% EtOAc in Hexanes.[3]

-

Eluent Modifier: If peak tailing is observed on a TLC plate, add 0.5-1% triethylamine (TEA) to the mobile phase to improve the peak shape.[3]

-

Column Packing: Prepare a slurry of silica gel in the initial low-polarity mobile phase (e.g., 10% EtOAc in hexanes). Pour the slurry into a chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Elution: Begin eluting the column with the initial mobile phase.

-

Gradient Elution: Gradually increase the polarity of the eluent to move the desired compound down the column.

-

Fraction Collection: Collect the eluent in separate fractions (e.g., test tubes or flasks).

-

Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. These values are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery | Key Parameters |

| Recrystallization | 85-95% | >99% | 70-90% | Solvent: Ethanol |

| Column Chromatography | 70-90% | >99.5% | 60-85% | Stationary Phase: Silica Gel; Mobile Phase: Hexanes/EtOAc gradient with 0.5% TEA |

Visualizations

Experimental Workflow for Purification

Application Notes and Protocols: Methyl 3-amino-4-piperidin-1-ylbenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-piperidin-1-ylbenzoate is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a nucleophilic aniline-type amine, a readily hydrolyzable methyl ester, and a basic piperidine moiety, makes it an attractive starting material for the synthesis of diverse compound libraries. This document provides an overview of its applications as a scaffold for drug discovery, detailed experimental protocols for its derivatization, and a conceptual framework for its use in generating novel therapeutic candidates. While direct pharmacological data on the title compound is not extensively available in the public domain, its structural motifs are present in a variety of biologically active molecules, suggesting its utility as a key building block.

Introduction